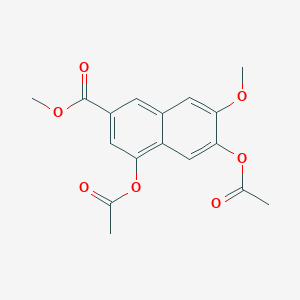

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:

Acetylation: Introduction of acetyl groups to the naphthalene ring.

Methoxylation: Addition of a methoxy group.

Esterification: Formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different functional groups.

Methoxy-naphthalene derivatives: Compounds with methoxy groups attached to the naphthalene ring.

Uniqueness

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester (CAS No. 115061-27-3) is a chemical compound with a molecular formula of C17H16O7 and a molecular weight of 332.30474. This compound belongs to the naphthalene derivatives and has garnered interest due to its potential biological activities.

Chemical Structure

The structural formula can be represented as follows:

This compound features two acetoxy groups and a methoxy group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that naphthalene derivatives exhibit anticancer properties. While specific research on this compound is limited, its structural similarities to other active compounds suggest potential mechanisms of action against cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting critical signaling pathways such as Akt/NFκB .

Case Study: Inhibition of Prostate Cancer Cells

In a notable study involving curcumin analogs, compounds structurally related to naphthalene derivatives were found to inhibit the growth of prostate cancer cells by modulating the Akt signaling pathway. The study demonstrated that treatment with these compounds reduced levels of phosphorylated Akt and inhibited NFκB transcriptional activity . Although direct studies on the methyl ester are lacking, these findings imply that 2-naphthalenecarboxylic acid derivatives could exhibit similar anticancer effects.

Anti-inflammatory Effects

Naphthalene derivatives have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. For example, synthetic triterpenoids related to naphthalene structures have shown promise in reducing inflammation and fibrosis in lung tissues .

Antioxidant Activity

The antioxidant potential of naphthalene derivatives is another area of interest. Compounds that contain methoxy and acetoxy groups can scavenge free radicals, thus protecting cells from oxidative damage. This activity is crucial for preventing various diseases associated with oxidative stress, including cancer and cardiovascular diseases.

Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of Akt/NFκB signaling | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antioxidant | Scavenging of free radicals |

Future Research Directions

Given the promising biological activities associated with naphthalene derivatives, further research should focus on:

- In vitro Studies : Conducting detailed in vitro studies to establish the specific mechanisms through which this compound exerts its biological effects.

- In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.

Properties

Molecular Formula |

C17H16O7 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

methyl 4,6-diacetyloxy-7-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-15(21-3)16(8-13(11)14)24-10(2)19/h5-8H,1-4H3 |

InChI Key |

XDWLAYSUNYAZMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C(C=C2C=C1OC)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.